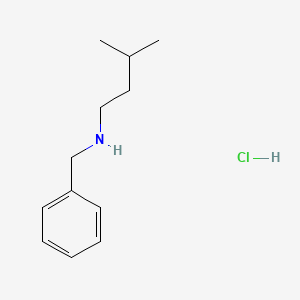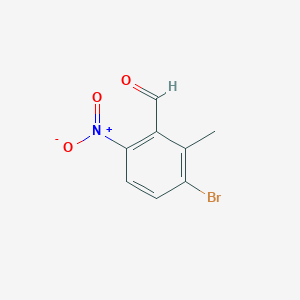![molecular formula C12H16BrNO3 B6266030 ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate CAS No. 1456436-79-5](/img/no-structure.png)
ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate is an organic compound with the molecular formula C12H16BrNO3 It is characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further linked to a methylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate typically involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom, forming a phenoxy derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of phenoxy derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carbamate moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate can be compared with similar compounds such as:
N-[2-(4-bromophenoxy)ethyl]acetamide: Similar structure but with an acetamide group instead of a carbamate.
N-[2-(4-bromophenoxy)ethyl]-N,N-dimethylamine: Contains a dimethylamine group instead of a methylcarbamate.
N-[2-(4-bromophenoxy)ethyl]-N,N-diethylamine: Contains a diethylamine group instead of a methylcarbamate.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The presence of the carbamate group in this compound may confer unique properties, such as increased stability and specific interactions with biological targets.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate involves the reaction of ethyl chloroformate with N-methyl ethanolamine to form ethyl N-methylcarbamate. This intermediate is then reacted with 4-bromophenol in the presence of a base to form ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate.", "Starting Materials": [ "Ethyl chloroformate", "N-methyl ethanolamine", "4-bromophenol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Ethyl chloroformate is added dropwise to a solution of N-methyl ethanolamine in anhydrous dichloromethane at 0°C. The reaction mixture is stirred for 2 hours at room temperature to form ethyl N-methylcarbamate.", "Step 2: 4-bromophenol is dissolved in anhydrous dichloromethane and a base (e.g. sodium hydroxide) is added to the solution. Ethyl N-methylcarbamate is then added dropwise to the solution and the reaction mixture is stirred for 24 hours at room temperature.", "Step 3: The reaction mixture is then washed with water and extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product. The crude product is purified by column chromatography to obtain ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate as a white solid." ] } | |
Numéro CAS |
1456436-79-5 |
Formule moléculaire |
C12H16BrNO3 |
Poids moléculaire |
302.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




